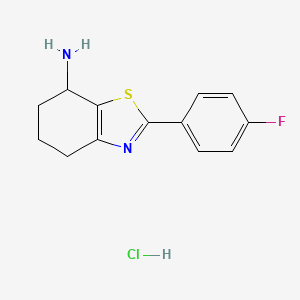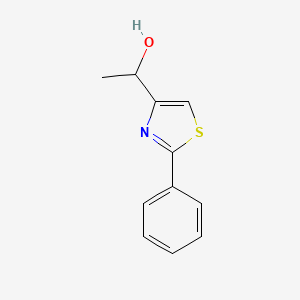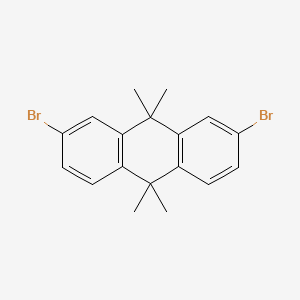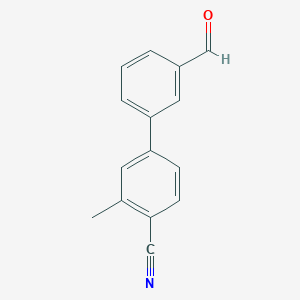![molecular formula C29H48O3 B13853530 (3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one](/img/structure/B13853530.png)
(3S,4S)-4-[(2R)-2-(benzyloxy)tridecyl]-3-hexyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one is a complex organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique chemical properties. This compound features a benzyloxy group and a long tridecyl chain, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one typically involves multiple steps, starting from simpler organic molecules. A common approach might include:
Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step might involve the protection of hydroxyl groups using benzyl chloride in the presence of a base.
Attachment of the Tridecyl Chain: This could be done through alkylation reactions using tridecyl halides.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde or benzoic acid, while reduction could produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its benzyloxy group could facilitate binding to specific biological targets.
Medicine
In medicine, derivatives of oxetanes are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate or as a precursor for drug synthesis.
Industry
In industry, (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one might be used in the development of new materials, such as polymers or surfactants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and benzyloxy group could play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4R)-4-((S)-2-(Benzyloxy)decyl)-3-hexyloxetan-2-one: A similar compound with a shorter alkyl chain.
(3R,4R)-4-((S)-2-(Methoxy)tridecyl)-3-hexyloxetan-2-one: A compound with a methoxy group instead of a benzyloxy group.
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-pentyloxetan-2-one: A compound with a shorter oxetane ring substituent.
Uniqueness
(3R,4R)-4-((S)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one is unique due to its specific combination of a benzyloxy group and a long tridecyl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific binding interactions.
Propiedades
Fórmula molecular |
C29H48O3 |
|---|---|
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
3-hexyl-4-(2-phenylmethoxytridecyl)oxetan-2-one |
InChI |
InChI=1S/C29H48O3/c1-3-5-7-9-10-11-12-13-17-21-26(31-24-25-19-15-14-16-20-25)23-28-27(29(30)32-28)22-18-8-6-4-2/h14-16,19-20,26-28H,3-13,17-18,21-24H2,1-2H3 |
Clave InChI |
GAMXMSBSPXGAGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


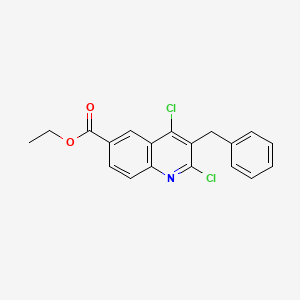
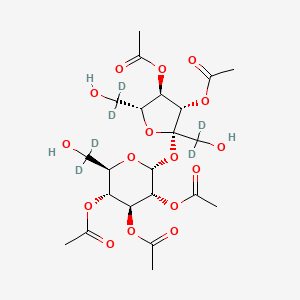
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
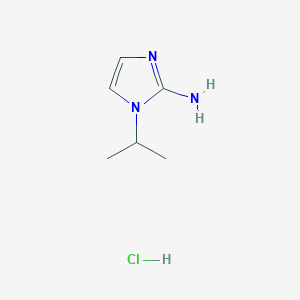
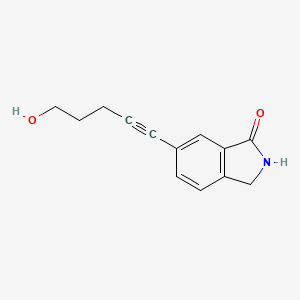
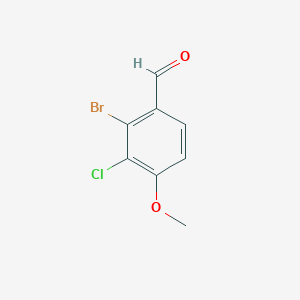

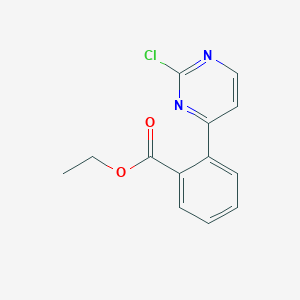

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
